2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone
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Description
The compound "2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone" appears to be a derivative of the indole and morpholine families, which are often used in pharmaceutical chemistry for their biological activities. The indole moiety is a common core in many natural products and drugs, and its derivatives are known for a wide range of biological activities. Morpholine derivatives are also significant due to their role as chemical intermediates and their presence in various bioactive compounds.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the preparation of 5′-O,N-protected d-nucleoside-3-phosphoramidites involved the conversion of 2-methylsulfonylethoxy dichlorophosphine into the mono-N-morpholino derivative, which suggests that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which share structural similarities with the target compound, has been reported. These derivatives were synthesized and identified as inhibitors of HIV-1 replication, indicating the potential pharmacological importance of such structures .
Molecular Structure Analysis
The molecular structure of "2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone" would likely include an indole ring sulfonated at the 3-position and linked to a morpholine ring through a sulfonyl-ethanone bridge. This structure is reminiscent of the compounds studied for caspase-3 inhibition, where 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-pyrrolo[3,4-c]quinoline-1,3-diones were synthesized and evaluated, demonstrating the importance of the sulfonyl linkage and the morpholine ring for biological activity .
Chemical Reactions Analysis
The reactivity of the sulfonyl group in similar compounds has been explored in various chemical reactions. For example, the MSE protecting group, which is structurally related to the sulfonyl group in the target compound, can be selectively and quickly removed under mild basic conditions . This indicates that the sulfonyl group in "2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone" could also be reactive under certain conditions, potentially leading to the formation of new derivatives or the removal of the protecting group if present.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone" are not provided in the data, we can infer from related compounds that it would likely be a solid at room temperature, with solubility properties influenced by the polar sulfonyl group and the basic morpholine ring. The compound's stability and reactivity would be determined by the presence of the indole and morpholine moieties, as well as the sulfonyl linkage. The cytotoxicity of similar compounds has been assessed, with findings indicating no significant cytotoxicities for the tested derivatives , which could be relevant for the safety profile of the compound .
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone's potential application could be inferred from its structural relation to indol-based compounds, which have been extensively studied for their antioxidant capacities. A literature review on ABTS/PP Decolorization Assay by Ilyasov et al. (2020) highlights the antioxidant capacity assay mechanisms, where certain antioxidants could form coupling adducts with radical cations like ABTS•+, indicating the possible antioxidant pathways and applications of related compounds (Ilyasov et al., 2020).
Role in Cycloaddition Reactions
The reactivity of indol-based compounds, akin to 2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone, in cycloaddition reactions has been reviewed, focusing on their behavior as dienes. Rossi et al. (2017) discuss the use of 2- and 3-vinylindoles in [4+2] cycloaddition reactions, underlining the synthetic utility of such reactions in creating complex molecular architectures, which could suggest its potential in the synthesis of complex molecules and materials (Rossi et al., 2017).
Sulfonamide Applications
Given the sulfonamide group in its structure, it's relevant to consider the broad applications of sulfonamides in medicinal chemistry. A review by Gulcin and Taslimi (2018) on sulfonamide inhibitors highlights the significance of sulfonamide compounds in therapy for bacterial infections, glaucoma, inflammation, and cancer, suggesting potential research applications for related sulfonamide compounds in drug development (Gulcin & Taslimi, 2018).
Environmental and Industrial Applications
The enzymatic remediation of organic pollutants, as discussed by Husain and Husain (2007), could point towards environmental applications. Enzymes, in the presence of redox mediators, can degrade recalcitrant compounds, suggesting that related compounds might find applications in enhancing the efficiency of such processes (Husain & Husain, 2007).
Electrophilic Reduction and Ionic Liquids
Finally, the electrochemical characteristics of organic cations, particularly in ionic liquids, as reviewed by Lane (2012), could indicate the utility of such compounds in developing new electrolyte systems for batteries and capacitors. This suggests potential research into the electrochemical applications of 2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone and related compounds (Lane, 2012).
properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-16-10-14(12-4-2-3-5-13(12)16)22(19,20)11-15(18)17-6-8-21-9-7-17/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAZXNUVNFBYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone |
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